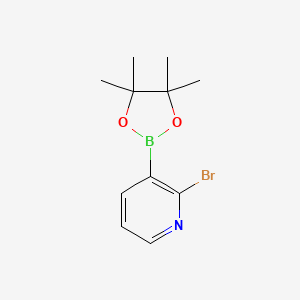

2-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Descripción

Propiedades

IUPAC Name |

2-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BBrNO2/c1-10(2)11(3,4)16-12(15-10)8-6-5-7-14-9(8)13/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQDSIBZRCSYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476864 | |

| Record name | 2-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452972-12-2 | |

| Record name | 2-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452972-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Strategy

The most common approach to prepare 2-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves the palladium-catalyzed borylation of a suitably brominated pyridine precursor using bis(pinacolato)diboron (B2pin2). This method is favored due to its efficiency, selectivity, and compatibility with various functional groups.

- Starting material: 3-bromopyridine or a related brominated pyridine derivative.

- Borylating agent: Bis(pinacolato)diboron (B2pin2).

- Catalyst: Palladium complexes, often Pd(dppf)Cl2 or Pd(PPh3)4.

- Base: Potassium acetate (KOAc), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3).

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMA), or dioxane.

- Temperature: Typically 80–100 °C.

- Atmosphere: Inert gas (nitrogen or argon) to avoid oxidation.

Detailed Reaction Conditions and Examples

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Brominated pyridine | 3-Bromopyridine or 2-bromo-3-halopyridine | Commercially available or synthesized |

| Borylating agent | Bis(pinacolato)diboron (1.2–1.5 equiv.) | Provides the pinacol boronate ester group |

| Catalyst | Pd(dppf)Cl2 (2–5 mol%) or Pd(PPh3)4 | Palladium catalyst essential for C–B bond formation |

| Base | KOAc or Cs2CO3 (2 equiv.) | Facilitates transmetalation step |

| Solvent | DMF, DMA, or dioxane | High boiling point solvents preferred |

| Temperature | 80–100 °C | Elevated temperature accelerates reaction |

| Time | 12–24 hours | Monitored by TLC or LC-MS |

| Atmosphere | Nitrogen or argon | Prevents catalyst deactivation |

3-Bromopyridine + B2pin2 + Pd(dppf)Cl2 + KOAc → this compound

The reaction is stirred under nitrogen at 90 °C for 16 hours, then worked up by extraction and purification via column chromatography or recrystallization.

Catalytic System and Mechanism Insights

- The palladium catalyst undergoes oxidative addition with the bromopyridine to form a Pd(II) intermediate.

- Transmetalation with bis(pinacolato)diboron introduces the boronate ester moiety.

- Reductive elimination regenerates the Pd(0) catalyst and releases the borylated product.

- The base plays a crucial role in activating the diboron reagent and facilitating transmetalation.

Industrial and Scale-Up Considerations

Industrial synthesis of this compound follows similar catalytic borylation routes but emphasizes:

- Optimization of catalyst loading to reduce costs.

- Use of continuous flow reactors for better heat and mass transfer.

- Automated control of reaction parameters (temperature, pressure, reagent feed).

- Minimization of by-products and efficient purification steps.

These improvements enhance yield, purity, and scalability for pharmaceutical and material science applications.

Comparative Summary of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Pd-catalyzed borylation | High selectivity, mild conditions | Requires expensive Pd catalysts, inert atmosphere |

| Direct lithiation + borylation | Alternative for some substrates | Harsh conditions, lower functional group tolerance |

| Metal-free borylation (less common) | Avoids Pd catalysts | Limited substrate scope, lower yields |

Representative Data from Literature

Notes on Purification and Characterization

- After reaction completion, the mixture is diluted with ethyl acetate and washed with water and brine.

- Organic layer is dried over sodium sulfate and concentrated.

- Purification is typically by silica gel chromatography or recrystallization.

- Product identity is confirmed by NMR (1H, 13C, 11B), mass spectrometry, and elemental analysis.

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura cross-coupling reactions due to its boronic ester functionality. This reaction facilitates carbon-carbon bond formation, critical for synthesizing biaryl structures.

Key Features :

-

Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are typically employed .

-

Conditions : Reactions occur under inert atmospheres (N₂/Ar) in solvents like THF or dioxane, often with bases such as Na₂CO₃ .

-

Outcome : The boronic ester reacts with aryl/heteroaryl halides to form substituted pyridine derivatives.

Example :

Reaction with 4-bromobenzoate yields biaryl products through coupling at the boronic ester site .

Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic aromatic substitution (SNAr) under specific conditions:

Reaction Parameters :

-

Nucleophiles : Amines, alkoxides, or thiols.

-

Conditions : Elevated temperatures (80–120°C) in polar aprotic solvents (e.g., DMF) .

Mechanistic Insight :

The electron-withdrawing effect of the boronic ester group activates the pyridine ring, enhancing bromine’s electrophilicity .

Hydrogenation Reactions

Catalytic hydrogenation of the pyridine ring has been explored, though deboronation is a competing side reaction.

Experimental Data :

| Condition | Catalyst | H₂ Pressure | Outcome (% Yield) | Deboronation (%) |

|---|---|---|---|---|

| Rh/C, HCl, EtOH | 5% Rh/C | 48 atm | 75% hydrogenated | 25% |

| Rh/Al₂O₃, no acid | Rh/Al₂O₃ | 48 atm | >80% hydrogenated | <5% |

Key Findings :

Comparative Reactivity with Regioisomers

Structural comparisons with its regioisomer (2-bromo-5-substituted analog) reveal distinct reactivity:

| Parameter | 2-Bromo-3-Substituted | 2-Bromo-5-Substituted |

|---|---|---|

| BO₂ Group Orientation | Perpendicular to pyridine | Coplanar with pyridine |

| HOMO/LUMO Distribution | Localized on Br and BO₂ | Delocalized across ring |

| Reactivity in Coupling | Faster coupling kinetics | Slower due to steric hindrance |

Implications :

The 3-substituted isomer exhibits higher reactivity in cross-coupling due to favorable orbital overlap .

Mechanistic Studies

DFT Calculations predict electronic properties influencing reactivity:

-

HOMO : Localized on the boronic ester and pyridine ring.

-

LUMO : Concentrated at the bromine site, facilitating nucleophilic attack .

Kinetic Studies :

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

-

Cross-Coupling Reactions:

- 2-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is often utilized in Suzuki-Miyaura coupling reactions. These reactions allow for the formation of carbon-carbon bonds between aryl or vinyl boron compounds and halides.

- Case Study: A study demonstrated the successful coupling of this compound with various aryl halides to produce biaryl compounds with high yields and selectivity .

-

Synthesis of Complex Molecules:

- This compound serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure facilitates further functionalization.

- Example: Researchers have synthesized novel pyridine derivatives using this compound as a precursor, showcasing its utility in creating diverse chemical entities .

Applications in Medicinal Chemistry

-

Anticancer Agents:

- Research indicates that derivatives of this compound exhibit promising anticancer activity. The incorporation of the dioxaborolane moiety enhances the pharmacological profile of these compounds.

- Case Study: A series of experiments revealed that certain derivatives showed significant cytotoxicity against various cancer cell lines .

-

Biological Activity:

- The compound has been investigated for its potential as an enzyme inhibitor. Its structure allows for interactions with biological targets that are crucial in disease pathways.

- Research Findings: Studies have reported that specific modifications to the dioxaborolane group can lead to increased inhibitory activity against target enzymes involved in metabolic diseases .

Mecanismo De Acción

The mechanism of action for 2-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a reagent in chemical reactions. The boron atom in the compound can form stable bonds with carbon atoms, facilitating the formation of new carbon-carbon bonds in cross-coupling reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

- 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

- 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness

2-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which provides distinct reactivity and selectivity in chemical reactions . This makes it a valuable reagent in organic synthesis and medicinal chemistry .

Actividad Biológica

2-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 452972-12-2) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C11H15BBrNO2 with a molecular weight of 283.96 g/mol. The compound appears as white to pale yellow crystalline lumps and has a melting point of 28°C. Its structure features a pyridine ring substituted with a bromine atom and a dioxaborolane moiety.

| Property | Value |

|---|---|

| CAS Number | 452972-12-2 |

| Molecular Formula | C11H15BBrNO2 |

| Molecular Weight | 283.96 g/mol |

| Melting Point | 28°C |

| Appearance | White to pale yellow |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. For instance, studies have shown that pyridine derivatives can act as inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in various cancers. The compound's ability to modulate signaling pathways related to cell proliferation and survival makes it a candidate for further investigation in cancer therapy .

Neuroprotective Effects

The compound's potential neuroprotective effects have also been explored. Inhibition of GSK-3β (Glycogen synthase kinase 3 beta) has been linked to neuroprotection in neurodegenerative diseases. Compounds with similar structures have demonstrated significant inhibition of GSK-3β activity at nanomolar concentrations. This suggests that this compound might also possess neuroprotective properties through modulation of this kinase .

Anti-inflammatory Activity

In vitro studies have indicated that derivatives of this compound can reduce pro-inflammatory cytokine levels in microglial cells. The reduction of nitric oxide (NO) and interleukin-6 (IL-6) levels suggests an anti-inflammatory mechanism that could be beneficial in treating neuroinflammatory conditions .

Study on DYRK1A Inhibition

GSK-3β Inhibition Studies

Research on various pyridine derivatives has shown their ability to inhibit GSK-3β effectively. Compounds exhibiting IC50 values as low as 8 nM were identified as potent inhibitors. The structural features contributing to this activity were analyzed through structure-activity relationship (SAR) studies .

Q & A

Q. What are the primary synthetic routes for 2-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how do reaction conditions affect yield?

Methodological Answer: The compound is typically synthesized via two routes:

Halogenation of pre-borated pyridines : Bromination using -bromosuccinimide (NBS) under radical initiation (e.g., AIBN) at 40–60°C yields 60–80% after purification. Moisture-sensitive conditions are critical to prevent boronate ester hydrolysis .

Suzuki-Miyaura cross-coupling : Palladium-catalyzed coupling of bromopyridine derivatives with pinacolborane precursors. For example, using Pd(dppf)Cl at 80–100°C achieves ~72% yield .

Q. Table 1: Optimization Parameters for Synthesis

| Parameter | Halogenation Route | Suzuki Coupling Route |

|---|---|---|

| Catalyst/Initiator | AIBN | Pd(dppf)Cl |

| Temperature (°C) | 40–60 | 80–100 |

| Yield (%) | 60–80 | 65–75 |

| Critical Conditions | Anhydrous, inert atmosphere | Base (e.g., KCO) required |

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Methodological Answer:

- X-ray crystallography : SHELXL refinement is standard for resolving boronate ester geometry. Disordered moieties require ISOR/SIMU restraints to reduce by 0.02–0.03 .

- NMR spectroscopy : shows a peak at 28–32 ppm for the boronate ester. distinguishes pyridine protons (δ 7.5–8.5 ppm) and methyl groups (δ 1.0–1.3 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at 298.96 m/z for CHBBrNO) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., thermal parameters, twinning) be resolved during refinement?

Methodological Answer:

- Disorder management : Apply TWIN/BASF commands in OLEX2 for pseudo-merohedral twinning. Hirshfeld surface analysis validates intermolecular Br···B interactions (distance <3.4 Å) .

- Thermal parameter refinement : Use RIGU restraints for boronate ester groups and ADPS constraints for anisotropic displacement .

Q. Table 2: Refinement Metrics for Boronate-Containing Structures

| Metric | Typical Range | Optimization Strategy |

|---|---|---|

| (all data) | 0.04–0.06 | ISOR/SIMU restraints |

| C–C bond precision (Å) | ±0.005 | Twin refinement (TWIN/BASF) |

| B-factor consistency | ΔB < 2 Å for B atoms | ADPS constraints |

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Q. How does the bromine substituent influence regioselectivity in subsequent functionalization?

Methodological Answer:

- Electrophilic aromatic substitution : Bromine directs meta-substitution due to its −I effect. For example, nitration at the 5-position occurs with HNO/HSO at 0°C (yield: 55–65%) .

- Cross-coupling : Bromine enhances oxidative addition in Pd-catalyzed reactions. Comparative studies show 2-bromo derivatives react 3× faster than chloro analogs .

Q. What are the stability challenges of this compound under ambient conditions?

Methodological Answer:

Q. How do steric effects from the tetramethyl dioxaborolan group impact reaction kinetics?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.